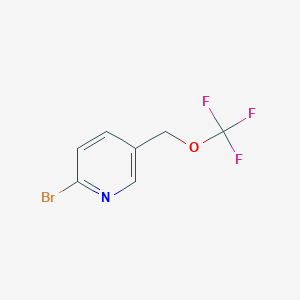

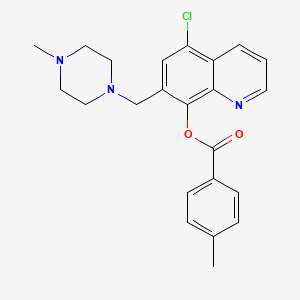

![molecular formula C16H8ClF3N4 B2359445 3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303148-96-1](/img/structure/B2359445.png)

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes .

Aplicaciones Científicas De Investigación

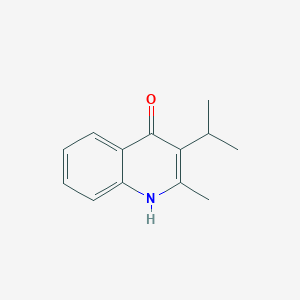

Insecticidal Applications

Compounds with similar structures have shown promising insecticidal activity . For instance, compound 3w, a derivative of 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles, exhibits up to 100% insecticidal activity against Plutella xylostella, a destructive pest worldwide . Therefore, “3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” could potentially be used in the development of new insecticides.

Organic Synthesis

The trifluoromethyl group in the compound could potentially be used in organic synthesis . For example, a strategy for the facile assembly of fused 3-trifluoromethyl-1,2,4-triazoles has been reported, which are difficult to synthesize using traditional strategies . This protocol features high efficiency, good functional group tolerance, mild conditions, and easy operation .

Direcciones Futuras

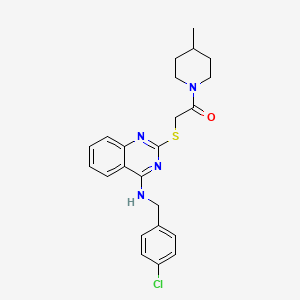

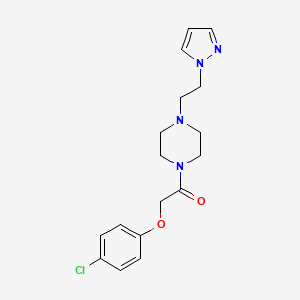

Although the specific compound “3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline” was not mentioned, triazole compounds in general have been the subject of ongoing research due to their wide range of biological activities . They may be useful as a template for future design, optimization, and investigation to produce more potent analogs .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)13-22-23-14-11-3-1-2-4-12(11)21-15(24(13)14)16(18,19)20/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCLVRUIEMYMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)

![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)

![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)

![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359375.png)

![{4-[(2,4-Dimethoxyphenyl)amino]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2359378.png)

![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2359379.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)